molecular formula C14H17N3O3 B1425712 methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate CAS No. 1374510-85-6

methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

Cat. No. B1425712
M. Wt: 275.3 g/mol
InChI Key: AQWBRKGEGIRPRG-SUNUYMGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cycloaddition Reactions : Methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate is involved in unexpected cycloaddition reactions. The reaction with acrylonitrile produces methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate as a cycloadduct, indicating the formation of complex molecular structures (Bourhis & Vercauteren, 1994).

  • Formation of Substituted Pyrroles and Pyranones : This compound serves as a reagent for the synthesis of various heterocyclic systems, such as substituted 3-(benzyloxycarbonyl)amino-4H-quinolizin-4-ones, 2H-pyran-2-ones, and other complex molecules. These compounds are significant in the field of organic chemistry for their diverse applications (Toplak et al., 1999).

  • Synthesis of Heterocyclic Systems : It is used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, showcasing its utility in creating biochemically relevant compounds (Selič et al., 1997).

  • Transformation into 2H-Pyrano[3,2-c]pyridine Derivatives : The compound is involved in the synthesis of 2H-pyrano[3,2-c]pyridine derivatives. These derivatives are important in the study of organic and medicinal chemistry (Strah et al., 1996).

  • Synthesis of 4-Hydroxy-2-pyridone : This compound is integral in the multi-step synthesis of 4-hydroxy-2-pyridone, a compound with potential applications in various chemical processes (Chen, Sheng-yin & Shao-hua, 2013).

  • Microwave Irradiation Reactions : It is used in reactions under microwave irradiation conditions, indicating its stability and reactivity under varied experimental conditions (Al-Zaydi, 2010).

  • Synthesis of Pyridine and Pyrimidine Derivatives : This compound is used as a reagent for constructing pyridine and pyrimidine derivatives, key components in numerous biochemical and pharmaceutical applications (Morel et al., 1996).

  • Solventless Synthesis of Heterocyclic Compounds : It is involved in the solventless synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, showing its versatility in green chemistry applications (Kibou et al., 2016).

properties

IUPAC Name

methyl (2Z,4E)-2-carbamoyl-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(2)9-6-11(10-4-7-16-8-5-10)12(13(15)18)14(19)20-3/h4-9H,1-3H3,(H2,15,18)/b9-6+,12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWBRKGEGIRPRG-SUNUYMGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C(=O)N)C(=O)OC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(\C(=O)N)/C(=O)OC)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
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methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Reactant of Route 3
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
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methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
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methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate
Reactant of Route 6
methyl (2Z,4E)-2-(aminocarbonyl)-5-(dimethylamino)-3-pyridin-4-ylpenta-2,4-dienoate

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